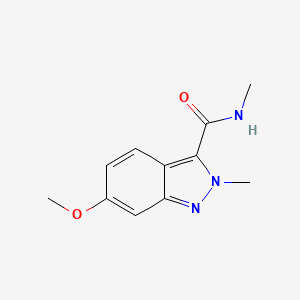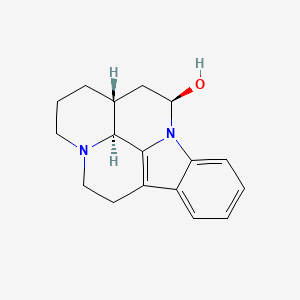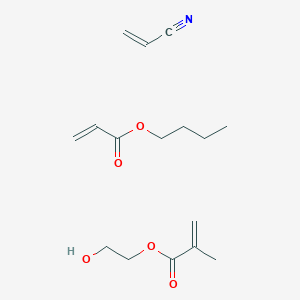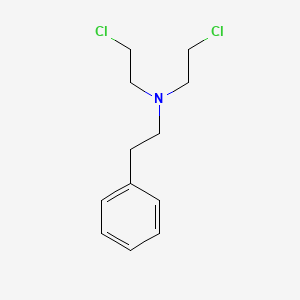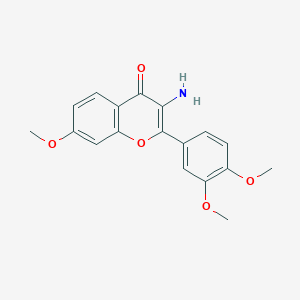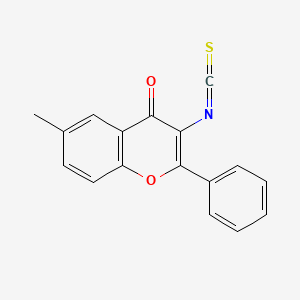
3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, solvent-free or green chemistry approaches are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in the modulation of signaling pathways involved in cell proliferation, apoptosis, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the isothiocyanate group but shares the chromene core structure.
4H-1-Benzopyran-4-one: Another chromene derivative with different substituents.
2-Phenethyl-4H-chromen-4-one: Contains a phenethyl group instead of the isothiocyanate group.
Uniqueness
3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one is unique due to the presence of the isothiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H11NO2S |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-isothiocyanato-6-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H11NO2S/c1-11-7-8-14-13(9-11)16(19)15(18-10-21)17(20-14)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
DBHZXKXPCXWHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)N=C=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


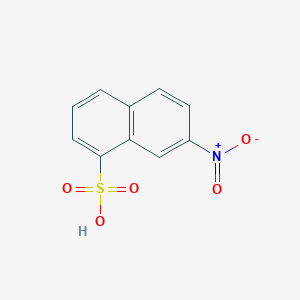
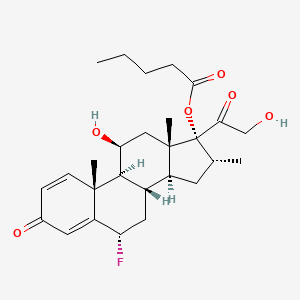
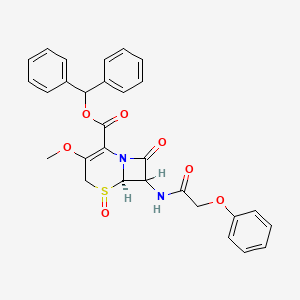


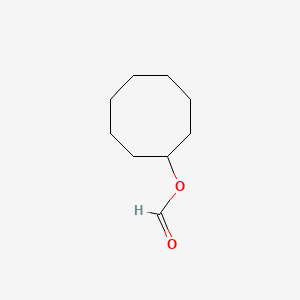
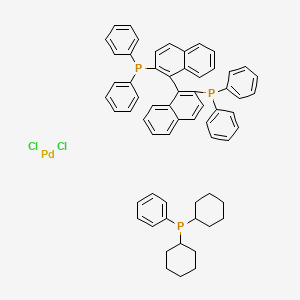
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
